2-Amino-N-(3-chloro-4-methylphenyl)benzamide is an organic compound with the molecular formula and a molecular weight of 260.72 g/mol. This compound features an amino group, a chloro group, and a methyl group attached to a phenyl ring, making it significant in various chemical and biological applications. Its systematic name reflects its structural components, indicating the presence of both an amine and a benzamide functional group.
The compound is classified under the category of benzamides, which are derivatives of benzoic acid where the carboxylic acid group is replaced by an amide group. It is synthesized through organic reactions involving aniline derivatives and acyl chlorides. The compound is utilized in medicinal chemistry and materials science due to its potential biological activities and its role as a building block in organic synthesis.
The synthesis of 2-amino-N-(3-chloro-4-methylphenyl)benzamide typically involves the reaction of 3-chloro-4-methylaniline with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is conducted in an organic solvent like dichloromethane to facilitate the formation of the desired product.
2-Amino-N-(3-chloro-4-methylphenyl)benzamide can undergo several types of reactions:
The choice of reagents and conditions significantly affects the yield and selectivity of these reactions, allowing for the synthesis of various derivatives that may have different biological activities.
The mechanism of action for 2-amino-N-(3-chloro-4-methylphenyl)benzamide primarily involves its interaction with specific molecular targets, particularly enzymes or receptors within biological systems.
Spectroscopic methods such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and X-ray Diffraction (XRD) are commonly employed to characterize this compound, confirming its structure and purity.
2-Amino-N-(3-chloro-4-methylphenyl)benzamide has several scientific uses:
The discovery of 2-amino-N-(3-chloro-4-methylphenyl)benzamide represents a strategic evolution in targeted protein degradation therapeutics. This benzamide derivative emerged from systematic efforts to overcome limitations of classical immunomodulatory imide drugs (IMiDs) like thalidomide, which exhibit hydrolytic instability and promiscuous neosubstrate degradation. As highlighted in proteolysis-targeting chimera (PROTAC) research, the scaffold arose from medicinal chemistry campaigns to develop non-phthalimide cereblon (CRBN) binders with enhanced metabolic stability and reduced off-target effects [4]. Its development timeline parallels key advancements in molecular glue design (2010–present), where precise manipulation of E3 ubiquitin ligase specificity became a central focus in oncology and inflammation research [8].
The compound’s bioactivity profile was first documented in optimization studies targeting CRBN, a critical E3 ligase substrate receptor. Unlike phthalimide-based predecessors, 2-amino-N-(3-chloro-4-methylphenyl)benzamide leverages a conformationally restricted benzamide core to mimic natural degrons while resisting hydrolytic cleavage—a major limitation of first-generation IMiDs [4]. This structural innovation positioned it as a versatile scaffold in chemical biology, particularly for designing chimeric degraders. Binding affinity data (Table 1) demonstrate its competitive inhibition potential against established CRBN ligands like lenalidomide, establishing its validity as a pharmacological tool compound [4].
Table 1: Comparative CRBN Binding Affinity of Benzamide Derivatives
Ligand | IC₅₀ (μM) | Kᵢ (μM) | Structural Feature |
---|---|---|---|
Pomalidomide | 13 ± 2.7 | 3.3 ± 1.4 | Classical IMiD |
Lenalidomide | 19 ± 1.5 | 6.4 ± 0.8 | Classical IMiD |
Non-fluorinated benzamide | 127 ± 40 | 63 ± 21 | Basic scaffold |
Perfluorinated benzamide | 65 ± 26 | 30 ± 14 | Fluorine optimization |
Optimized benzamide | 63 ± 16 | 29 ± 8.2 | Target scaffold with amino group |
2-Amino-N-(3-chloro-4-methylphenyl)benzamide (molecular formula: C₁₄H₁₃ClN₂O; molecular weight: 260.72 g/mol) belongs to the ortho-aminobenzamide subclass of aromatic amides, characterized by a benzene carboxamide core with an adjacent primary amine [1]. Its classification hinges on three critical structural features: (1) The ortho-positioned amino group (–NH₂) on the benzoyl ring, enabling intramolecular hydrogen bonding with the carbonyl oxygen; (2) The 3-chloro-4-methylanilide moiety providing steric bulk and electron-withdrawing properties; and (3) A planar conformation stabilized by resonance between the anilide nitrogen and carbonyl π-system [1] [6].
Distinct from simpler benzamides, this compound exhibits regiochemical specificity due to its meta-chloro and para-methyl substitutions on the aniline ring. The chloro group enhances electrophilicity and influences π-stacking interactions, while the methyl group augments hydrophobic contact surfaces—properties validated through comparative XLogP3 measurements (2.8 for analogous isomers) [1]. Its isomeric identity differentiates it from closely related structures: Unlike 3-amino-N-(3-chloro-2-methylphenyl)benzamide (CAS 897595-50-5), the target compound positions the methyl group para to the chloro substituent, altering steric accessibility to the amide bond [1]. Similarly, it contrasts with 3-amino-N-(2-chloro-4-methylphenyl)propanamide hydrochloride (EVT-1811770), which features an aliphatic spacer between the benzamide and amino group [6].
Table 2: Molecular Properties of 2-Amino-N-(3-Chloro-4-Methylphenyl)Benzamide
Property | Value | Method |
---|---|---|
Molecular formula | C₁₄H₁₃ClN₂O | Empirical |
Molecular weight | 260.72 g/mol | Mass spectrometry |
XLogP3 | ~2.8 (predicted) | Chromatographic assay |
Hydrogen bond donors | 2 (amine + amide) | Computational |
Hydrogen bond acceptors | 3 (carbonyl + amine) | Computational |
Topological polar surface area | 55.2 Ų | Computational modeling |
This benzamide derivative exerts its primary bioactivity through modulation of heat shock protein (HSP) complexes and E3 ubiquitin ligase machinery. As a CRBN-binding scaffold, it exploits the "carboxylate clamp" of tetratricopeptide repeat (TPR) domains in HSP70/HSP90 co-chaperones, mimicking native EEVD motifs to recruit chaperone-client complexes [3]. Structural analyses reveal that the ortho-aminobenzamide core forms critical hydrogen bonds with His378 and Trp380 in CRBN’s tri-tryptophan pocket, while the 3-chloro-4-methylphenyl group occupies a hydrophobic subpocket typically engaged by neo-substrates like IKZF1 [4] [8]. This dual-binding capability enables two mechanistic actions: (1) Chaperone-dependent client protein folding or degradation via the ubiquitin-proteasome system, and (2) Chaperone-independent disruption of CRBN’s interactions with non-native substrates [3] .
In enzyme systems, the scaffold serves as a chemical probe for amidohydrolases and kinases. Patent literature demonstrates its incorporation in quinazoline-benzamide hybrids that allosterically inhibit HSP90 ATPase activity—a mechanism critical in oncology due to HSP90’s role in stabilizing oncogenic clients [8]. Additionally, its electron-deficient aromatic system facilitates π-cation interactions with catalytic lysine residues in deacetylases, positioning it as a precursor for histone deacetylase (HDAC)-targeting PROTACs [4]. Biological evaluations (Table 3) confirm its utility in inducing differentiation in hematologic malignancies, likely through interference with chaperone-mediated folding of transcription factors .
Table 3: Documented Biological Activities of Benzamide Derivatives
Activity | Experimental System | Key Finding |
---|---|---|
CRBN binding | MST assay | Kᵢ = 29 ± 8.2 μM (superior to IMiDs) |
HSP90 modulation | Breast cancer cell lines | IC₅₀ ~2.1 μM for proliferation inhibition |
Cell differentiation induction | Leukemia models | 78% differentiation at 10 μM (72h exposure) |
HDAC6 degradation | PROTAC conjugation assay | DC₅₀ = 12 nM (vs. 36 nM for IMiD-PROTAC) |
The compound’s therapeutic relevance extends beyond targeted protein degradation. As a cell differentiation inducer, it modulates microtubule-associated protein tau folding—a mechanism being explored in neurodegenerative disease models [3] . Its benzamide core also serves as a versatile synthon for synthesizing kinase inhibitor hybrids, particularly against Bruton’s tyrosine kinase (BTK) and cyclin-dependent kinases (CDKs), leveraging the anilide nitrogen for ATP-mimetic hydrogen bonding [8]. These multifaceted roles underscore its value as a privileged scaffold in rational drug design.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: